1-([1,1'-Biphenyl]-4-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
Description
1-([1,1’-Biphenyl]-4-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes a biphenyl group and a methoxyphenyl group connected by a penta-1,4-dien-3-one chain
Properties
CAS No. |
62643-62-3 |
|---|---|
Molecular Formula |
C24H20O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-(4-phenylphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C24H20O2/c1-26-24-17-11-20(12-18-24)10-16-23(25)15-9-19-7-13-22(14-8-19)21-5-3-2-4-6-21/h2-18H,1H3 |
InChI Key |
JCSZHUKYMRCHAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Formation of the Methoxyphenyl Group: The methoxyphenyl group can be synthesized by methylation of a phenol group using methyl iodide in the presence of a base.
Connecting the Groups: The final step involves the formation of the penta-1,4-dien-3-one chain, which can be achieved through a Knoevenagel condensation reaction between an aldehyde and a ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl or methoxyphenyl groups using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-([1,1’-Biphenyl]-4-yl)-5-phenylpenta-1,4-dien-3-one: Similar structure but lacks the methoxy group.
1-([1,1’-Biphenyl]-4-yl)-5-(4-hydroxyphenyl)penta-1,4-dien-3-one: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is unique due to the presence of both biphenyl and methoxyphenyl groups, which confer specific chemical and biological properties. The methoxy group can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds.
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